Benzo(a)pyrene, 1,6-diethoxy-

Description

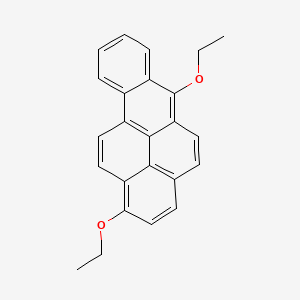

Structure

2D Structure

3D Structure

Properties

CAS No. |

74192-50-0 |

|---|---|

Molecular Formula |

C24H20O2 |

Molecular Weight |

340.4 g/mol |

IUPAC Name |

1,6-diethoxybenzo[a]pyrene |

InChI |

InChI=1S/C24H20O2/c1-3-25-21-14-10-15-9-11-20-23-17(12-13-19(21)22(15)23)16-7-5-6-8-18(16)24(20)26-4-2/h5-14H,3-4H2,1-2H3 |

InChI Key |

IFBRNTLNDNNYJY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C2C=CC3=C4C2=C(C=CC4=C(C5=CC=CC=C35)OCC)C=C1 |

Origin of Product |

United States |

Contextualizing Polycyclic Aromatic Hydrocarbons As Advanced Research Subjects

Polycyclic aromatic hydrocarbons are a large class of organic compounds composed of two or more fused aromatic rings. researchgate.net They are formed from the incomplete combustion of organic materials, leading to their widespread distribution in the environment, from vehicle exhaust to grilled foods. researchgate.net The planar structure of PAHs allows them to intercalate into DNA, a primary mechanism behind their biological activity. nih.gov Their chemical and physical properties, such as hydrophobicity and stability, are influenced by the number and arrangement of their aromatic rings. researchgate.net This diverse family of molecules serves as a rich area for fundamental studies in aromaticity, chemical reactivity, and supramolecular chemistry.

Significance of Substituted Benzo a Pyrene Analogs in Mechanistic Investigations

The parent compound, benzo[a]pyrene (B130552), is metabolically activated in vivo to highly reactive epoxides and diols, which can form covalent adducts with DNA, leading to mutations and potentially initiating carcinogenesis. researchgate.netnih.gov The synthesis and study of substituted benzo[a]pyrene analogs are crucial for several reasons. Introducing substituents at various positions on the benzo[a]pyrene core allows researchers to probe the mechanisms of metabolic activation and detoxification. By altering the electronic properties and steric hindrance at specific sites, chemists can investigate the structure-activity relationships that govern the carcinogenicity of these compounds. nih.gov For instance, the placement of functional groups can block or enhance metabolic pathways, providing invaluable insights into the enzymes and processes involved. nih.gov

Current Research Landscape Pertaining to Benzo a Pyrene Derivatives

Current research on benzo[a]pyrene (B130552) derivatives is multifaceted. Synthetic chemists are developing more efficient and selective methods to access a wide array of substituted analogs. researchgate.netunm.edu These efforts are critical for supplying the necessary compounds for toxicological and mechanistic studies. A significant area of investigation involves understanding how different substituents influence the compound's interaction with biological macromolecules, such as DNA and proteins. nih.gov Furthermore, researchers are exploring the potential applications of functionalized benzo[a]pyrenes in materials science and as molecular probes, leveraging their unique photophysical properties. researchgate.net Toxicological studies continue to assess the relative risks of various derivatives found in the environment and to elucidate their modes of action. nih.gov

Scope and Research Objectives Pertaining to Benzo a Pyrene, 1,6 Diethoxy

This article focuses specifically on the chemical compound Benzo(a)pyrene, 1,6-diethoxy- . The primary objective is to collate and present the available scientific information regarding this particular derivative. However, it is important to note that specific research data for Benzo(a)pyrene, 1,6-diethoxy- is limited in publicly accessible scientific literature. Therefore, to provide a comprehensive context, this article will also discuss the synthesis and properties of closely related dialkoxy and dihydroxy benzo[a]pyrene (B130552) derivatives. By examining these related compounds, we can infer the likely characteristics and research interest in the 1,6-diethoxy substituted analog.

Detailed research findings on the synthesis and characterization of benzo[a]pyrene derivatives often involve complex multi-step procedures and sophisticated analytical techniques. For instance, the synthesis of benzo[a]pyrene itself can be achieved through various routes, one of which involves the Suzuki coupling of naphthalene-2-boronic acid with 2-bromobenzene-1,3-dialdehyde in a three-step process. researchgate.net The synthesis of specific derivatives, such as labeled compounds for metabolic studies, often requires intricate synthetic pathways. unm.edu

The characterization of such derivatives would rely on standard analytical methods. Nuclear Magnetic Resonance (NMR) spectroscopy would be essential for confirming the positions of the ethoxy groups on the benzo[a]pyrene skeleton. Mass spectrometry would be used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.

Synthetic Methodologies for Benzo[a]pyrene, 1,6-diethoxy- and Related Analogues

The synthesis of specifically functionalized polycyclic aromatic hydrocarbons (PAHs) like Benzo[a]pyrene, 1,6-diethoxy- presents a significant challenge in organic chemistry. The development of synthetic routes to such compounds is driven by the need for analytical standards and for research into the structure-activity relationships of PAH derivatives. While direct synthetic reports for 1,6-diethoxy-benzo[a]pyrene are not extensively detailed in the literature, its synthesis can be approached through established methodologies for the regioselective functionalization of pyrene (B120774) and benzo[a]pyrene scaffolds.

Molecular and Cellular Interactions of Benzo a Pyrene, 1,6 Diethoxy in in Vitro Systems

Ligand-Receptor Binding Dynamics and Allosteric Modulation (e.g., Aryl Hydrocarbon Receptor)

There is a lack of specific data on the binding dynamics and allosteric modulation of Benzo(a)pyrene, 1,6-diethoxy- with the Aryl Hydrocarbon Receptor (AhR). Research on the parent compound, benzo(a)pyrene, extensively documents its role as a potent AhR agonist, initiating a cascade of downstream events. However, studies isolating and characterizing the interaction of the 1,6-diethoxy- derivative with the AhR are not present in the current body of scientific literature.

In Vitro Enzymatic Biotransformation by Phase I and Phase II Enzymes

Detailed enzymatic biotransformation studies for Benzo(a)pyrene, 1,6-diethoxy- are not available. The metabolic fate of a compound is highly dependent on its specific chemical structure, and therefore, data from the parent compound cannot be directly extrapolated.

Cytochrome P450 Monooxygenase-Mediated Metabolism (e.g., CYP1A1, CYP1A2)

No published studies were found that specifically investigate the metabolism of Benzo(a)pyrene, 1,6-diethoxy- by cytochrome P450 enzymes, such as CYP1A1 and CYP1A2.

Epoxide Hydrolase Activity and Diol Formation

There is no available research on the activity of epoxide hydrolase on potential epoxide metabolites of Benzo(a)pyrene, 1,6-diethoxy-, nor on the subsequent formation of diols.

Conjugation Reactions (e.g., Glucuronidation, Sulfation) in Microsomal Systems

Specific data on the Phase II conjugation reactions, such as glucuronidation and sulfation, of Benzo(a)pyrene, 1,6-diethoxy- in microsomal systems have not been documented in scientific literature.

Formation and Characterization of DNA Adducts and Molecular Lesions (In Vitro)

There is a lack of in vitro studies on the formation and characterization of DNA adducts and molecular lesions resulting from exposure to Benzo(a)pyrene, 1,6-diethoxy-.

Cellular Uptake, Efflux, and Intracellular Distribution in Cultured Cell Models

No research is currently available that details the cellular uptake, efflux mechanisms, and intracellular distribution of Benzo(a)pyrene, 1,6-diethoxy- in cultured cell models.

Scientific Data Uncovers No Biological Interaction Studies for Benzo(a)pyrene, 1,6-diethoxy-

Despite a comprehensive search of available scientific literature, no research data has been found detailing the molecular and cellular interactions of the chemical compound Benzo(a)pyrene, 1,6-diethoxy-. Consequently, an analysis of its effects on gene expression and signal transduction pathways in in vitro systems cannot be provided.

The compound, identified by the CAS number 74192-50-0, is a derivative of the well-studied carcinogen Benzo[a]pyrene (B130552). However, it appears that the addition of two ethoxy groups at the 1 and 6 positions of the pyrene (B120774) ring has rendered it a subject of limited scientific inquiry, with no published studies on its biological activity.

Chemical databases confirm the existence and basic chemical properties of Benzo(a)pyrene, 1,6-diethoxy-, including its molecular formula (C24H20O2) and weight. However, this information does not extend to its effects on biological systems.

Therefore, the requested article, which was to be structured around the "," specifically focusing on the "Perturbation of Gene Expression and Signal Transduction Pathways in Cell Lines," cannot be generated due to the complete absence of requisite research findings. There are no available data to populate the detailed sections and subsections of the proposed outline, including any potential data tables on gene or protein expression changes.

This lack of information precludes any discussion on how Benzo(a)pyrene, 1,6-diethoxy- might interact with cellular components, alter genetic expression, or interfere with signaling cascades within cells. Further research would be necessary to elucidate any such biological effects.

Comparative Structure Activity Relationship Studies with Benzo a Pyrene, 1,6 Diethoxy

Influence of Ethoxy Substituents on Molecular Reactivity Profiles and Stereochemistry

The reactivity of benzo[a]pyrene (B130552) is intrinsically linked to its electronic structure, which features distinct regions of varying electron density, notably the "bay-region" and the "K-region." The addition of substituents modifies this electronic landscape and introduces steric factors that can alter reaction pathways.

Electronic Effects: Ethoxy groups (-OCH₂CH₃) are strong electron-donating groups due to the resonance effect of the oxygen lone pairs with the aromatic π-system.

Activation of the Ring: The presence of two electron-donating groups would increase the electron density of the benzo[a]pyrene ring system, making it more susceptible to electrophilic attack, a key step in its metabolic activation.

Directing Effects: The C1 and C6 positions are located in different regions of the molecule. The C1-position is adjacent to the K-region (C4-C5), while the C6-position is a site of one-electron oxidation leading to quinone formation. The electron-donating nature of the ethoxy groups would likely enhance the reactivity at these and electronically-coupled positions.

Steric Effects: The ethoxy groups are significantly bulkier than the hydrogen atoms they replace.

Enzyme Binding: This steric hindrance can impede the optimal binding of the molecule within the active sites of metabolic enzymes, such as cytochrome P450 (CYP) isoforms. The specific orientation required for epoxidation at the bay-region (C7-C10) might be unfavored.

Stereochemistry: Should metabolism proceed to form diol epoxides, the bulk of the ethoxy groups could influence the stereochemical outcome, favoring the formation of specific diastereomers over others. This is critical, as the stereochemistry of the diol epoxide is a key determinant of its mutagenic potential.

Table 1: Inferred Influence of 1,6-Diethoxy Substituents on B[a]P Reactivity

| Feature | Unsubstituted Benzo[a]pyrene (B[a]P) | Inferred Properties of Benzo[a]pyrene, 1,6-diethoxy- |

|---|---|---|

| Electronic Profile | Well-defined K- and bay-regions. | Increased electron density across the π-system. |

| Susceptibility to Oxidation | Readily oxidized by CYP enzymes. | Potentially higher susceptibility to initial oxidation due to electron-donating groups. |

| Steric Profile | Planar molecule with minimal steric hindrance. | Significant steric bulk at C1 and C6 positions. |

| Enzyme Fit | Fits well into the active site of CYP1A1/1B1. | Steric hindrance may alter or inhibit optimal binding to CYP active sites. |

Comparative Analysis of Metabolic Pathways with Unsubstituted Benzo[a]pyrene and Other Substituted Analogues

The metabolic activation of B[a]P is a complex process involving multiple enzymatic pathways that ultimately determines its carcinogenicity. osti.govmdpi.com The primary pathway involves oxidation by CYP enzymes (notably CYP1A1 and CYP1B1) and hydrolysis by epoxide hydrolase to form a bay-region diol epoxide, (+)-anti-B[a]P-7,8-diol-9,10-epoxide (BPDE), which is a potent mutagen. nih.govnih.gov Alternative pathways include the formation of radical cations and quinones, such as B[a]P-1,6-quinone and B[a]P-3,6-quinone, which can contribute to toxicity through redox cycling and the generation of reactive oxygen species (ROS). nih.gov

For Benzo[a]pyrene, 1,6-diethoxy-, these pathways are expected to be significantly altered:

Inhibition of the Diol Epoxide Pathway: Studies on alkyl-substituted PAHs have shown that metabolism can shift from aromatic ring oxidation to oxidation of the alkyl side chain. nih.govwur.nl By analogy, a primary metabolic route for the 1,6-diethoxy derivative would likely be O-deethylation , where the ethyl group is removed to form a hydroxylated B[a]P derivative (1-hydroxy-6-ethoxy-B[a]P or 1,6-dihydroxy-B[a]P). This detoxification pathway would compete directly with the epoxidation of the aromatic rings. Furthermore, the steric bulk of the ethoxy groups could physically hinder the enzymatic machinery from accessing the C7,8,9,10 bay-region, thereby reducing the formation of the ultimate carcinogenic diol epoxide.

Promotion of Quinone Formation: The C6 position of B[a]P is known to be metabolically active, leading to the formation of B[a]P-quinones. nih.gov The presence of an electron-donating ethoxy group at C1 could electronically favor the oxidation at the C6 position, potentially leading to the formation of a quinone-like structure following O-deethylation at the C6 position.

Direct Detoxification: The hydroxylated metabolites formed via O-deethylation can be readily conjugated by phase II enzymes (such as UGTs and SULTs), increasing their water solubility and facilitating their excretion from the body.

Table 2: Comparative Metabolic Fates of B[a]P and Inferred Fates of its 1,6-diethoxy Derivative

| Metabolic Pathway | Unsubstituted Benzo[a]pyrene (B[a]P) | Inferred Pathways for Benzo[a]pyrene, 1,6-diethoxy- |

|---|---|---|

| Bay-Region Oxidation | Major pathway leading to the ultimate carcinogen, BPDE. nih.gov | Likely inhibited due to steric hindrance and competing pathways. |

| K-Region Oxidation | Occurs, but generally leads to less mutagenic metabolites. | May be influenced by electronic effects but likely a minor pathway. |

| Quinone Formation | Forms B[a]P-1,6-dione and other quinones, leading to oxidative stress. nih.gov | Potentially enhanced, especially following O-deethylation at C6. |

| Side-Chain Oxidation | Not applicable. | Major predicted pathway via O-deethylation at one or both ethoxy groups. |

| Phase II Conjugation | Conjugation of phenols and diols facilitates excretion. | Potentially a dominant pathway for resulting hydroxylated metabolites. |

Mechanistic Divergences in Biomolecular Interactions Based on Substituent Effects

The primary mechanism of B[a]P's carcinogenicity is the covalent binding of its ultimate metabolite, BPDE, to the DNA of target cells, forming bulky DNA adducts. mdpi.com These adducts, if not repaired, can lead to mutations during DNA replication.

The substituent effects of the 1,6-diethoxy groups are predicted to cause significant mechanistic divergences:

Reduced DNA Adduct Formation: The most critical divergence would be a predicted decrease in the formation of the highly mutagenic BPDE-DNA adducts. This is a direct consequence of the likely inhibition of the diol epoxide metabolic pathway due to steric hindrance and a metabolic shift towards O-deethylation. nih.govwur.nl

Altered Adduct Profile: In the unlikely event that a diol epoxide is formed, its ability to intercalate into the DNA helix and covalently bind to guanine (B1146940) or adenine (B156593) bases could be impeded by the bulky ethoxy groups, potentially leading to a lower frequency of adduction or a different profile of adducts. Computational studies on other bulky PAH derivatives show that structural dissimilarities significantly alter DNA binding preferences. researchgate.net

Increased Oxidative Damage: If the metabolism of Benzo[a]pyrene, 1,6-diethoxy- is shunted towards quinone formation, the primary mechanism of toxicity could shift from direct genotoxicity (adduct formation) to indirect genotoxicity. B[a]P-quinones are known to undergo redox cycling, a process that generates ROS. nih.gov This can lead to oxidative stress, causing damage to cellular macromolecules, including DNA (e.g., formation of 8-oxo-dG lesions), lipids, and proteins.

Elucidating Structure-Dependent Biological Responses in Controlled In Vitro Models

Based on the inferred mechanistic divergences, the biological responses to Benzo[a]pyrene, 1,6-diethoxy- in controlled in vitro models would be expected to differ significantly from those of unsubstituted B[a]P.

Mutagenicity Assays: In bacterial reverse mutation assays (e.g., the Ames test), which require metabolic activation to detect mutagens, the 1,6-diethoxy derivative is predicted to show significantly lower mutagenicity compared to B[a]P. nih.gov This is because the formation of the frameshift- and base-substitution-inducing BPDE metabolite would be suppressed.

Genotoxicity and DNA Damage: In mammalian cell models (e.g., human lung or liver cells), assays for DNA adducts would likely show low to negligible levels of BPDE-specific adducts. nih.gov However, markers of oxidative DNA damage, such as strand breaks (measured by the Comet assay) or 8-oxo-dG levels, might be elevated if the quinone pathway is prominent.

Gene Expression Profiling: Exposure of cells like HepG2 (liver) or A549 (lung) to the 1,6-diethoxy compound would likely induce a different gene expression signature compared to B[a]P. While B[a]P strongly induces CYP1A1 and CYP1B1, the diethoxy derivative might show a more pronounced induction of antioxidant response element (ARE)-driven genes, such as heme oxygenase-1 (HMOX1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), reflecting a response to oxidative stress generated by quinone metabolites. nih.gov In vitro studies have shown that B[a]P can induce cytotoxicity through ROS production, a mechanism that could be more pronounced for a quinone-forming analogue. nih.gov

Table 3: Predicted Comparative Biological Responses in In Vitro Models

| In Vitro Assay / Endpoint | Typical Response to Benzo[a]pyrene (B[a]P) | Predicted Response to Benzo[a]pyrene, 1,6-diethoxy- |

|---|---|---|

| Ames Test (Mutagenicity) | High mutagenic potential with metabolic activation. nih.gov | Low to negligible mutagenicity. |

| DNA Adduct Formation | High levels of BPDE-N²-dG adducts. nih.gov | Low to negligible levels of BPDE-type adducts. |

| Oxidative Stress (ROS) | Induces ROS, but this is often considered a secondary pathway. nih.gov | Potentially a primary mechanism of toxicity via quinone redox cycling. |

| CYP1A1/1B1 Gene Induction | Strong induction via the Aryl Hydrocarbon Receptor (AhR). | Likely induction via AhR, but metabolic consequences differ. |

| Antioxidant Gene Induction | Moderate induction. | Potentially strong induction of ARE-regulated genes (e.g., NQO1, HMOX1). nih.gov |

| Cytotoxicity | Dose-dependent cytotoxicity linked to metabolites. nih.gov | Cytotoxicity may be driven more by oxidative stress than by DNA adduction. |

Computational Chemistry and in Silico Modeling for Benzo a Pyrene, 1,6 Diethoxy Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the electronic properties and predicting the reactivity of Benzo[a]pyrene (B130552), 1,6-diethoxy-. Methods like Density Functional Theory (DFT) are employed to model the molecule's electronic structure. The addition of two ethoxy groups at the 1 and 6 positions of the benzo[a]pyrene core significantly influences its electron distribution. These electron-donating groups increase the electron density of the aromatic system, which can, in turn, affect the molecule's reactivity.

One of the key applications of these calculations is the prediction of the molecule's ionization potential and electron affinity, which are crucial for understanding its behavior in biological systems. Furthermore, these calculations can identify the regions of the molecule that are most susceptible to electrophilic or nucleophilic attack. For instance, the calculations can predict the ease of formation of reactive metabolites, which are often responsible for the carcinogenic effects of BaP and its derivatives.

Table 1: Hypothetical Electronic Properties of Benzo[a]pyrene, 1,6-diethoxy- from DFT Calculations

| Property | Predicted Value | Significance |

| Ionization Potential | 7.1 eV | Influences the ease of forming radical cations. |

| Electron Affinity | 0.8 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 3.5 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Reflects the charge distribution and polarity. |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Docking and Dynamics Simulations of Biomolecular Interactions (e.g., DNA, Receptors)

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction of Benzo[a]pyrene, 1,6-diethoxy- with biological macromolecules like DNA and various cellular receptors. These simulations provide a three-dimensional view of the binding process, helping to elucidate the mechanisms of toxicity and carcinogenicity.

In the case of DNA, these simulations can predict whether the compound intercalates between the base pairs or binds to the minor or major groove. The presence of the two ethoxy groups can significantly alter the binding mode compared to the parent BaP. These bulky groups may favor a specific orientation within the DNA structure, potentially leading to different types of DNA adducts. Molecular dynamics simulations can further reveal the stability of these interactions over time and the conformational changes induced in the DNA upon binding.

Similarly, docking studies can be used to investigate the binding of Benzo[a]pyrene, 1,6-diethoxy- to cellular receptors, such as the aryl hydrocarbon receptor (AhR), which is known to be activated by BaP. nih.gov The binding affinity and mode can be predicted, providing insights into the potential for this derivative to trigger downstream signaling pathways associated with toxicity.

Table 2: Hypothetical Molecular Docking Scores of Benzo[a]pyrene, 1,6-diethoxy- with Biological Targets

| Target | Docking Score (kcal/mol) | Predicted Interaction |

| DNA (intercalation) | -8.5 | Favorable intercalation between base pairs. |

| DNA (minor groove) | -7.2 | Potential for binding in the minor groove. |

| Aryl Hydrocarbon Receptor | -9.1 | Strong predicted binding to the receptor. |

Note: The data in this table is hypothetical and for illustrative purposes.

Prediction of Metabolic Pathways and Product Formation through In Silico Approaches

In silico approaches are invaluable for predicting the metabolic fate of Benzo[a]pyrene, 1,6-diethoxy- in biological systems. nih.govnih.gov These methods can identify the potential sites of metabolism on the molecule and the likely products formed by various metabolic enzymes, such as cytochrome P450s. The presence of the ethoxy groups can influence the metabolic pathways in several ways. They can either block certain metabolic sites or create new ones, leading to a different metabolic profile compared to BaP. researchgate.net

For example, in silico models can predict whether the ethoxy groups are substrates for O-dealkylation, a common metabolic reaction. They can also predict the likelihood of epoxidation at different positions on the aromatic rings, a critical step in the activation of BaP to its ultimate carcinogenic form. By predicting the formation of various metabolites, these approaches help in assessing the potential toxicity and carcinogenicity of Benzo[a]pyrene, 1,6-diethoxy- without the need for extensive animal testing. nih.govnih.gov

Table 3: Hypothetical Predicted Metabolites of Benzo[a]pyrene, 1,6-diethoxy-

| Metabolite | Predicted Metabolic Reaction | Potential Biological Significance |

| 1-Ethoxy-6-hydroxy-benzo[a]pyrene | O-de-ethylation | Altered solubility and reactivity. |

| Benzo[a]pyrene, 1,6-diethoxy-7,8-epoxide | Epoxidation | Potential precursor to a carcinogenic diol-epoxide. |

| Phenolic derivatives | Hydroxylation | Can undergo further conjugation reactions. |

Note: The data in this table is hypothetical and for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypotheses

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For Benzo[a]pyrene, 1,6-diethoxy-, QSAR models can be developed to predict its toxicity or carcinogenicity based on its structural features.

These models are built using a dataset of compounds with known activities and a set of calculated molecular descriptors that quantify various aspects of their chemical structure. For Benzo[a]pyrene, 1,6-diethoxy-, relevant descriptors would include those related to its size, shape, lipophilicity, and electronic properties, which are influenced by the ethoxy groups.

Once a reliable QSAR model is established, it can be used to predict the activity of new, untested derivatives of benzo[a]pyrene. This allows for the screening of large numbers of compounds for their potential toxicity, prioritizing those that require further experimental investigation. Furthermore, the descriptors that are found to be most important in the QSAR model can provide valuable insights into the mechanistic basis of the compound's activity.

Table 4: Hypothetical QSAR Model for Predicting the Carcinogenicity of Substituted Benzo[a]pyrenes

| Descriptor | Coefficient | Significance |

| LogP (lipophilicity) | 0.5 | Increased lipophilicity correlates with higher activity. |

| Molecular Volume | 0.3 | Larger molecules may have better binding affinity. |

| LUMO Energy | -0.7 | Lower LUMO energy may indicate higher reactivity. |

Note: The data in this table is hypothetical and for illustrative purposes.

Future Research Trajectories and Emerging Methodologies for Benzo a Pyrene, 1,6 Diethoxy

Development of Novel Biosensors and Chemo-Sensors for Environmental and Biological Detection

The development of rapid, sensitive, and selective detection methods for Benzo(a)pyrene, 1,6-diethoxy- is a critical area of future research. Traditional analytical techniques, while accurate, can be time-consuming and expensive. medcraveonline.com Biosensors and chemo-sensors offer a promising alternative for in-situ and real-time monitoring of this compound in various environmental matrices and biological samples. medcraveonline.comrepec.org

Future research in this area will likely focus on:

Biorecognition Elements: Exploring a wider range of biological recognition elements, such as antibodies, enzymes, and DNA aptamers, specifically designed to bind to Benzo(a)pyrene, 1,6-diethoxy-. medcraveonline.comresearchgate.net The high selectivity of these biological components is crucial for distinguishing the target analyte from a complex mixture of other PAHs and environmental contaminants. medcraveonline.com

Transduction Mechanisms: Investigating novel transduction mechanisms, including electrochemical, optical, and piezoelectric platforms, to enhance the sensitivity and lower the detection limits of the sensors. medcraveonline.commdpi.com Electrochemical immunosensors, in particular, show great promise due to their ease of fabrication and use without compromising sensitivity. nih.gov

Nanomaterials Integration: Incorporating nanomaterials, such as multi-walled carbon nanotubes and iron oxide nanoparticles, to increase the sensor's surface area and improve detection limits through enhanced π-π stacking interactions with the aromatic rings of PAHs. nih.gov

Chemo-sensor Arrays: Designing chemo-sensor arrays capable of detecting multiple PAH derivatives simultaneously, providing a more comprehensive picture of environmental contamination. Bola-type fluorophores and pyrene-based chemosensors have shown potential for the detection of various nitroaromatic compounds and could be adapted for substituted PAHs. researchgate.net

| Sensor Type | Biorecognition Element | Transduction Method | Potential Advantages |

| Immunosensor | Monoclonal/Polyclonal Antibodies | Electrochemical, Optical (SPR) | High selectivity and specificity. medcraveonline.comnih.gov |

| Enzyme-based Sensor | Oxidoreductase enzymes | Electrochemical | Potential for measuring bioavailability. nih.gov |

| DNA-based Sensor | DNA Aptamers | Electrochemical, Fluorescence | High affinity and stability. nih.gov |

| Chemo-sensor | Synthetic Receptors (e.g., molecularly imprinted polymers) | Fluorescence, Colorimetric | Robustness and cost-effectiveness. researchgate.net |

Application of Advanced Omics Technologies (e.g., Metabolomics, Proteomics) in In Vitro Mechanistic Elucidation

To understand the biological effects of Benzo(a)pyrene, 1,6-diethoxy-, researchers are turning to advanced "omics" technologies. These approaches provide a global view of the molecular changes within cells and organisms upon exposure.

Metabolomics studies will be instrumental in identifying the specific metabolic pathways altered by Benzo(a)pyrene, 1,6-diethoxy-. For instance, studies on the parent compound, Benzo(a)pyrene (BaP), have revealed significant alterations in lipid metabolism in human lung cells. nih.gov Future research on the 1,6-diethoxy- derivative will likely investigate:

Metabolic Profiling: Comprehensive analysis of endogenous metabolites in cell lines (e.g., human hepatocytes) exposed to the compound to identify key metabolic perturbations. nih.govnih.gov

Biomarker Discovery: Identifying specific metabolic biomarkers of exposure and effect, which can be used for monitoring and risk assessment.

Comparative Metabolomics: Comparing the metabolic profiles induced by Benzo(a)pyrene, 1,6-diethoxy- with those of other PAHs to understand the influence of the diethoxy substitution on its biological activity. nih.gov

Proteomics will complement metabolomic studies by examining changes in protein expression and function. Research on other PAHs has shown that these compounds can induce the expression of proteins involved in their own metabolism and detoxification, such as cytochrome P450 enzymes. nih.govjmb.or.kr Key future proteomics studies on Benzo(a)pyrene, 1,6-diethoxy- will involve:

Differential Protein Expression: Using techniques like two-dimensional gel electrophoresis (2-DE) and mass spectrometry to identify proteins that are up- or down-regulated in response to exposure. nih.govjmb.or.kr

Functional Proteomics: Investigating the functional consequences of altered protein expression, such as changes in enzyme activity and signaling pathways.

Extracellular Proteomics: Analyzing the secretome of cells to identify proteins that may be involved in cell-to-cell communication and the broader tissue response to the compound. nih.gov

Integration of In Silico and In Vitro Data for Comprehensive Mechanistic Understanding

Integrating computational (in silico) and laboratory-based (in vitro) data is a powerful approach for predicting the toxicity and understanding the mechanisms of action of chemicals like Benzo(a)pyrene, 1,6-diethoxy-. nih.govyoutube.com

In silico modeling can be used to:

Predict Toxicity: Utilize quantitative structure-activity relationship (QSAR) models to predict the potential carcinogenicity, genotoxicity, and other adverse effects of Benzo(a)pyrene, 1,6-diethoxy- based on its chemical structure. nih.govnih.gov

Simulate Metabolism: Employ physiologically based pharmacokinetic (PBPK) models to simulate the absorption, distribution, metabolism, and excretion of the compound in the body, helping to predict internal dose metrics. nih.govmdpi.com These models can be crucial for extrapolating findings from in vitro studies to in vivo scenarios. nih.govresearchgate.net

Identify Potential Mechanisms: Docking studies can predict the binding affinity of Benzo(a)pyrene, 1,6-diethoxy- and its metabolites to biological targets like the aryl hydrocarbon receptor (Ahr). nih.gov

In vitro studies provide essential experimental data to validate and refine in silico models. Future research will focus on:

Genotoxicity Assays: Using a battery of in vitro tests, such as the comet assay and micronucleus assay, to assess the DNA-damaging potential of Benzo(a)pyrene, 1,6-diethoxy-. nih.govmdpi.com

Metabolic Activation Studies: Investigating the role of specific enzymes, such as cytochrome P450s, in the metabolic activation of the compound to reactive metabolites using human cell lines like HepG2. researchgate.netnih.gov

High-Throughput Screening: Employing high-throughput screening platforms to test the effects of Benzo(a)pyrene, 1,6-diethoxy- across a wide range of cellular pathways and endpoints. mdpi.com

By combining the predictive power of in silico models with the empirical evidence from in vitro experiments, a more comprehensive and robust understanding of the risks associated with Benzo(a)pyrene, 1,6-diethoxy- can be achieved. nih.gov This integrated approach is a cornerstone of modern toxicology and risk assessment. researchgate.net

| Research Approach | Key Techniques | Expected Outcomes |

| In Silico Modeling | QSAR, PBPK, Molecular Docking | Prediction of toxicity, simulation of metabolic fate, identification of potential molecular targets. nih.govnih.gov |

| In Vitro Testing | Comet Assay, Micronucleus Assay, Cell-based metabolic assays | Assessment of genotoxicity, elucidation of metabolic pathways, characterization of cellular responses. nih.govresearchgate.net |

| Integrated Analysis | Data fusion, systems biology approaches | Comprehensive mechanistic understanding, improved risk assessment, reduction in animal testing. nih.govnih.gov |

Exploration of Sustainable Remediation Strategies for Benzo[a]pyrene (B130552) Derivatives in Environmental Matrices

Developing effective and environmentally friendly methods for the remediation of soils and water contaminated with Benzo(a)pyrene, 1,6-diethoxy- is a crucial area of future research. epa.gov Bioremediation, which utilizes microorganisms and plants to degrade or detoxify pollutants, offers a promising and sustainable solution. nih.govnih.gov

Future research in this domain will likely explore:

Microbial Degradation: Identifying and isolating microbial strains, such as bacteria and fungi, that are capable of degrading Benzo(a)pyrene, 1,6-diethoxy-. mdpi.com Studies have shown that indigenous microorganisms can be effective in breaking down BaP in soil. nih.govnih.gov

Phytoremediation: Investigating the potential of certain plant species to take up, accumulate, and metabolize Benzo(a)pyrene, 1,6-diethoxy-. nih.gov The interaction between plants and their associated rhizospheric microbes (rhizoremediation) can enhance the degradation of PAHs. nih.gov

Enzymatic Bioremediation: Utilizing isolated enzymes from microorganisms to specifically target and break down the compound. nih.gov This approach can be highly efficient and selective. nih.gov

Combined Remediation Approaches: Investigating the efficacy of combining different remediation techniques, such as moderate chemical oxidation followed by microbial degradation, to enhance the removal of recalcitrant PAH derivatives from the environment. nih.govresearchgate.net

Advanced Oxidation Processes: Exploring the use of subcritical water extraction and other advanced oxidation processes for the efficient removal of Benzo(a)pyrene derivatives from contaminated soils. researchgate.net

| Remediation Strategy | Key Organisms/Methods | Potential Advantages |

| Biostimulation | Nutrient addition to enhance native microbial activity | Cost-effective and enhances in-situ degradation. nih.gov |

| Bioaugmentation | Introduction of specific PAH-degrading microbes | Can accelerate remediation in highly contaminated sites. mdpi.com |

| Phytoremediation | Use of specific plant species | Environmentally friendly and can improve soil health. nih.gov |

| Enzymatic Remediation | Application of isolated enzymes | High specificity and efficiency for target pollutants. nih.gov |

Q & A

Q. Q1. What synthetic routes are recommended for producing 1,6-diethoxy-benzo(a)pyrene, and how can purity be validated?

- Methodological Answer : Synthesis typically involves ethoxylation of benzo(a)pyrene (BaP) at the 1,6-positions using alkylation agents like ethyl bromide in the presence of a base (e.g., NaH). Post-synthesis, purity is validated via HPLC coupled with UV-Vis detection (λ = 254–290 nm) or GC-MS for volatile derivatives. Structural confirmation requires NMR (¹H/¹³C) and FT-IR to identify ethoxy group vibrations (~1100 cm⁻¹, C-O-C stretch) .

- Data Note : Reference standards should match CAS-registered spectral libraries (e.g., PubChem CID 252.32 for BaP derivatives) .

Intermediate Research: Toxicity Mechanisms

Q. Q2. How does 1,6-diethoxy substitution alter benzo(a)pyrene’s metabolic activation and DNA adduct formation?

- Methodological Answer : Ethoxy groups may sterically hinder cytochrome P450 (CYP1A1/1B1)-mediated metabolism, reducing diol-epoxide (e.g., BPDE) formation. To test this, incubate the compound with liver microsomes and quantify metabolites via LC-MS/MS. Compare DNA adduct profiles (e.g., using ³²P-postlabeling) in cell lines (e.g., MCF-10A) exposed to BaP vs. 1,6-diethoxy-BaP .

- Contradiction Alert : Some studies suggest ethoxy derivatives enhance solubility, increasing bioavailability and off-target toxicity; reconcile via dose-response assays .

Advanced Research: Environmental Persistence

Q. Q3. What experimental models best predict the environmental half-life of 1,6-diethoxy-BaP in aquatic systems?

- Methodological Answer : Use OECD 309 guidelines: expose the compound to natural water-sediment systems under controlled light/temperature. Monitor degradation via GC-MS or HPLC-fluorescence. Compare with parent BaP (t₁/₂ = 14–180 days in water) .

- Data Gap : Limited ecotoxicity data for invertebrates (e.g., Daphnia magna); extrapolate using QSAR models based on logP and molecular weight .

Basic Research: Detection and Quantification

Q. Q4. Which analytical techniques are optimal for detecting 1,6-diethoxy-BaP in complex matrices like soil or biological tissues?

- Methodological Answer : Solid-phase extraction (SPE) with C18 cartridges followed by GC-MS (SIM mode for m/z 252→252.32) or HPLC-PDA (λ = 280 nm). Confirm via HRMS (Orbitrap) with <5 ppm mass accuracy .

- Safety Note : Use HEPA-filtered vacuums and Class I Type B hoods to avoid airborne exposure during sample prep .

Advanced Research: Epigenetic Effects

Q. Q5. How can researchers assess the epigenetic impact of 1,6-diethoxy-BaP, such as DNA methylation or histone modification changes?

- Methodological Answer : Treat human cell lines (e.g., HepG2) with sub-cytotoxic doses and perform whole-genome bisulfite sequencing (WGBS) for methylation analysis. Use ChIP-seq for histone marks (e.g., H3K27ac). Validate with qPCR and Western blot for DNMTs/HDACs .

- Key Finding : BaP’s diol-epoxides upregulate CYP1A1 via AhR activation; test if ethoxy substitution disrupts this pathway .

Intermediate Research: Cross-Species Extrapolation

Q. Q6. What in vivo models are suitable for evaluating species-specific differences in 1,6-diethoxy-BaP toxicity?

- Methodological Answer : Compare tumor incidence in dermal exposure models (e.g., SENCAR mice) vs. oral gavage in rats. Use isotopic labeling (¹⁴C-BaP) to track tissue distribution. Include immunocompromised models (e.g., p53⁻/⁻ mice) to assess carcinogenic synergy .

- Data Conflict : Rodent models may overpredict human risk due to metabolic differences; validate with humanized CYP1A1 transgenic models .

Advanced Research: Mechanistic Toxicology

Q. Q7. How can computational modeling clarify the structure-activity relationship (SAR) of 1,6-diethoxy-BaP vs. other PAHs?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities to AhR or DNA. Use DFT calculations (e.g., Gaussian) to assess electrophilicity of ethoxy-substituted metabolites. Validate with in vitro reporter assays (e.g., AhR luciferase) .

Basic Research: Regulatory Compliance

Q. Q8. What safety protocols are critical when handling 1,6-diethoxy-BaP in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.